Bis(cyclopentadienyl)ruthenium

Catalog No.
S596255
CAS No.
1287-13-4
M.F
C10H20Ru
M. Wt
241.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(cyclopentadienyl)ruthenium

CAS Number

1287-13-4

Product Name

Bis(cyclopentadienyl)ruthenium

IUPAC Name

cyclopentane;ruthenium

Molecular Formula

C10H20Ru

Molecular Weight

241.3 g/mol

InChI

InChI=1S/2C5H10.Ru/c2*1-2-4-5-3-1;/h2*1-5H2;

InChI Key

JNUAMWJBOWJMAH-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2]

Synonyms

ruthenocene

Canonical SMILES

C1CCCC1.C1CCCC1.[Ru]

Catalysis

  • Olefin Metathesis: Cp₂Ru serves as a precursor for highly active and selective catalysts in olefin metathesis reactions. These reactions involve the rearrangement of carbon-carbon double bonds in alkenes, leading to the formation of new products with different structures. Cp₂Ru-based catalysts exhibit high activity, functional group tolerance, and well-defined stereoselectivity, making them valuable tools in organic synthesis.
  • Hydrogenation: Cp₂Ru complexes can be modified with various ligands to create efficient catalysts for hydrogenation reactions. These reactions involve the addition of hydrogen atoms to unsaturated bonds, and Cp₂Ru catalysts demonstrate high activity and selectivity for specific substrates.

Medicinal Chemistry

  • Antitumor Agents: Research explores the potential of Cp₂Ru complexes as antitumor agents due to their ability to interact with DNA and inhibit cancer cell growth. Studies suggest that Cp₂Ru complexes can act through various mechanisms, including DNA damage and interference with cell division.
  • Imaging Probes: Cp₂Ru complexes are being investigated for their potential use as imaging probes in diagnostics and drug discovery. The unique properties of these complexes, such as their ability to emit light or bind to specific biomolecules, make them promising candidates for developing new imaging tools.

Material Science

  • Organic Light-Emitting Diodes (OLEDs): Cp₂Ru complexes play a role in the development of OLEDs, which are efficient and versatile light-emitting devices. These complexes can function as emitters, transporting charges, or harvesting light, contributing to the overall performance of OLEDs.
  • Photocatalysis: Cp₂Ru complexes are being explored as photocatalysts for various applications, including water splitting for hydrogen generation and degradation of environmental pollutants. These complexes can absorb light and use the energy to drive chemical reactions, offering potential solutions for clean energy production and environmental remediation.

Bis(cyclopentadienyl)ruthenium, also known as ruthenocene, is an organometallic compound characterized by its unique structure where a ruthenium atom is sandwiched between two cyclopentadienyl anions. Its molecular formula is C10H10RuC_{10}H_{10}Ru with a molecular weight of approximately 231.26 g/mol. The compound typically appears as light yellow to white crystalline solids and exhibits sensitivity to air and moisture, necessitating storage under inert gases such as nitrogen or argon at low temperatures (2-8 °C) to maintain stability .

  • Catalysis: Ruthenium-based catalysts derived from ruthenocene are used in various organic transformations, such as hydrogenation, metathesis, and transfer hydrogenation. The mechanism of action for these catalysts often involves the activation of small molecules through coordination to the ruthenium center.
  • Material Science: Ruthenocene derivatives are being investigated for their potential use in the development of new materials with desirable properties, such as electrical conductivity and light emission. The specific mechanism of action depends on the application and the design of the ruthenium complex.
, primarily due to the reactivity of the cyclopentadienyl ligands. It serves as a catalyst in several organic transformations, including:

  • Hydrogenation Reactions: Facilitating the addition of hydrogen to unsaturated organic compounds .
  • Electrophilic Substitution: The cyclopentadienyl rings can undergo substitution reactions, allowing for functionalization of the compound .
  • Coordination Chemistry: It can form complexes with various ligands, which can alter its reactivity and properties .

The synthesis of bis(cyclopentadienyl)ruthenium can be achieved through several methods:

  • Reaction with Cyclopentadiene: A common method involves reacting ruthenium chloride with cyclopentadiene and zinc powder in an alcohol solvent at controlled temperatures (−70 °C to 20 °C). This method minimizes the polymerization of cyclopentadiene and maximizes yield .
  • Using Ruthenium Trisacetylacetonate: Another approach involves reacting ruthenium trisacetylacetonate with excess cyclopentadienylmagnesium bromide, leading to the formation of bis(cyclopentadienyl)ruthenium .
  • Sublimation Purification: Post-synthesis, the product can be purified by sublimation under reduced pressure, yielding high-purity crystals .

Bis(cyclopentadienyl)ruthenium has diverse applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in hydrogenation and polymerization reactions.
  • Material Science: The compound serves as a precursor for high-temperature materials and UV radiation absorbers in paints and coatings .
  • Electronics: Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices.

Interaction studies involving bis(cyclopentadienyl)ruthenium primarily focus on its coordination chemistry and catalytic behavior. Research indicates that its interactions with various substrates can lead to significant changes in reactivity, making it a valuable component in catalysis. Additionally, studies on its interactions with biomolecules may reveal insights into its potential therapeutic applications .

Several compounds share structural similarities with bis(cyclopentadienyl)ruthenium. Here are some notable examples:

Compound NameFormulaUnique Features
Bis(cyclopentadienyl)iridiumC10H10IrC_{10}H_{10}IrSimilar structure but different metal center; used in catalysis
Bis(cyclopentadienyl)nickelC10H10NiC_{10}H_{10}NiExhibits different reactivity due to nickel's properties; used in organic synthesis
Bis(indenyl)rutheniumC12H10RuC_{12}H_{10}RuContains indenyl ligands; shows distinct catalytic properties compared to bis(cyclopentadienyl)ruthenium
RuthenoceneC10H10RuC_{10}H_{10}RuOften used interchangeably with bis(cyclopentadienyl)ruthenium; same chemical identity

The uniqueness of bis(cyclopentadienyl)ruthenium lies in its specific electronic properties and catalytic abilities, which differ from those of other metal complexes due to the distinct characteristics imparted by the cyclopentadienyl ligands and the ruthenium center.

The discovery of ruthenocene in 1952 marked an important milestone in organometallic chemistry, occurring shortly after the groundbreaking discovery of ferrocene. Geoffrey Wilkinson, who would later receive the Nobel Prize in Chemistry in 1973 for his work on sandwich compounds, first synthesized ruthenocene and reported it in the Journal of the American Chemical Society in a paper titled "The Preparation and Some Properties of Ruthenocene and Ruthenicinium Salts". This synthesis followed just one year after Wilkinson had collaborated in assigning the correct structure of ferrocene.

The original synthesis method employed by Wilkinson involved the reaction of ruthenium trisacetylacetonate with excess cyclopentadienylmagnesium bromide:

Ru(acac)₃ + C₅H₅MgBr → Ru(C₅H₅)₂ + 3 "acacMgBr" + "C₅H₅"

This discovery occurred during an exciting period when scientists were rapidly exploring the implications of the novel metal-carbon bonding exhibited by these compounds. The ability of transition metals to form stable complexes with cyclopentadienyl ligands revolutionized chemists' understanding of chemical bonding and opened new avenues for research in organometallic chemistry.

Position in Organometallic Chemistry Evolution

The discovery of ferrocene in 1951, followed shortly by ruthenocene and other metallocenes, sparked the rapid development of modern organometallic chemistry. Prior to these discoveries, the division between inorganic (particularly metallic) and organic compounds was considered virtually unbreachable. The metallocene structures shattered this conceptual barrier, demonstrating that metals could form stable bonds with organic ligands in previously unimagined ways.

Ruthenocene occupies a significant position in this evolutionary timeline of organometallic chemistry. As one of the earliest metallocenes discovered after ferrocene, it helped establish the universality of the sandwich structure concept and expanded understanding of metal-ligand interactions. The revelation that ruthenium could form similar sandwich structures to iron supported the development of general theories about transition metal-cyclopentadienyl bonding.

These discoveries were described by contemporaries as revolutionary, with Marshall Gates, the editor of the Journal of the American Chemical Society, famously commenting to R.B. Woodward about ferrocene: "My reaction to your structure was 'Jeezus!'" – a sentiment that characterized the field's response to the entire class of metallocene compounds.

Relationship to Other Metallocene Compounds

Ruthenocene belongs to the broader class of metallocene compounds, which are characterized by their sandwich structure with a metal atom between two cyclopentadienyl rings. Table 1 compares key properties of ruthenocene with other notable metallocenes:

MetalloceneChemical FormulaM-C Bond Length (pm)Valence Electron CountRing ConformationColor
FerroceneFe(C₅H₅)₂203.318StaggeredOrange
RuthenoceneRu(C₅H₅)₂~21818EclipsedPale yellow
OsmoceneOs(C₅H₅)₂~22018EclipsedWhite to pale yellow
CobaltoceneCo(C₅H₅)₂209.619StaggeredPurple
NickeloceneNi(C₅H₅)₂218.520StaggeredGreen

Table 1: Comparison of ruthenocene with other metallocene compounds

Unlike ferrocene where the cyclopentadienyl rings adopt a staggered conformation, those of ruthenocene crystallize in an eclipsed conformation. This structural difference is attributed to the larger ionic radius of ruthenium compared to iron, which increases the distance between the cyclopentadienyl rings, reducing steric interactions and allowing the eclipsed conformation to prevail. In solution, these rings rotate with a very low energy barrier.

The chemical behavior of ruthenocene also differs from its iron analog. While ferrocene undergoes one-electron oxidation, ruthenocene typically oxidizes via a two-electron change when common electrolytes are used. However, with weakly coordinating anions as electrolyte, the oxidation can proceed via a one-electron step.

Historical Significance of Wilkinson's 1952 Synthesis

The synthesis of ruthenocene by Geoffrey Wilkinson in 1952 represents a pivotal moment in organometallic chemistry for several reasons. First, it demonstrated that the sandwich structure discovered in ferrocene was not unique to iron but could be extended to other transition metals, suggesting a broader pattern of metal-ligand bonding. This realization helped establish metallocenes as a distinct and important class of compounds.

Second, Wilkinson's work on ruthenocene contributed to the fundamental understanding of organometallic bonding that would later earn him the Nobel Prize in Chemistry in 1973, shared with Ernst Otto Fischer, "for their pioneering work, performed independently, on the chemistry of the organometallic, so called sandwich compounds". Their work on these compounds transformed organometallic chemistry from a curiosity into a mainstream field of research.

The original 1952 publication by Wilkinson described not only the synthesis of ruthenocene but also its properties and those of its oxidized form (ruthenicinium salts). This comprehensive approach laid groundwork for future researchers to explore and expand upon. The initial published methods have since been refined and improved upon, with modern synthesis techniques offering higher yields and greater purity.

The historical evolution of ruthenocene synthesis methods illustrates the progression of organometallic chemistry techniques. From Wilkinson's original approach using ruthenium trisacetylacetonate and Grignard reagents, chemists have developed alternative methods including:

  • Reaction of sodium cyclopentadienide with "ruthenium dichloride" prepared in situ by reduction of ruthenium trichloride

  • Reduction of Ru(III) to Ru(II) by zinc in the presence of cyclopentadiene, as described in recent educational laboratory preparations:

RuCl₃·xH₂O + 2 C₅H₆ + Zn → Ru(C₅H₅)₂ + ZnCl₂ + 2 HCl
  • Advanced methods focusing on increasing yield and reducing environmental impact, such as those patented for industrial applications that control reaction temperatures to prevent cyclopentadiene polymerization

The early synthetic approach by Wilkinson began a trajectory of research that continues to evolve today, with modern methods addressing efficiency, cost, environmental concerns, and educational applications.

Classical Synthetic Routes

Reaction of Ruthenium Trisacetylacetonate with Cyclopentadienylmagnesium Bromide

The foundational synthesis of bis(cyclopentadienyl)ruthenium was pioneered by Geoffrey Wilkinson in 1952, leveraging the reaction between ruthenium trisacetylacetonate (Ru(acac)₃) and cyclopentadienylmagnesium bromide (C₅H₅MgBr) [1]. This method involves the displacement of acetylacetonate ligands by cyclopentadienyl anions in a Grignard reagent-mediated process. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether, yielding the pale yellow ruthenocene product after aqueous workup and sublimation. While early implementations faced challenges with stoichiometric control, optimized protocols using excess cyclopentadienylmagnesium bromide (molar ratio ≥ 3:1) achieve yields exceeding 60% [1].

The mechanism involves sequential ligand substitution:

  • Ru(acac)₃ + C₅H₅MgBr → Ru(acac)₂(C₅H₅) + acacMgBr
  • Ru(acac)₂(C₅H₅) + C₅H₅MgBr → Ru(acac)(C₅H₅)₂ + acacMgBr
  • Ru(acac)(C₅H₅)₂ + C₅H₅MgBr → Ru(C₅H₅)₂ + acacMgBr

This route remains industrially relevant due to the commercial availability of Ru(acac)₃, which is produced via refluxing ruthenium trichloride with acetylacetone in alkaline media [2].

Reaction of Sodium Cyclopentadienide with Ruthenium Dichloride

An alternative classical approach employs sodium cyclopentadienide (NaC₅H₅) and in situ-generated ruthenium dichloride (RuCl₂) [1]. The dichloride precursor is typically prepared by reducing ruthenium trichloride (RuCl₃) with hydrogen gas at 300–400°C. Subsequent reaction with NaC₅H₅ in THF at 80°C affords ruthenocene via salt metathesis:
RuCl₂ + 2 NaC₅H₅ → Ru(C₅H₅)₂ + 2 NaCl

This method offers moderate yields (40–50%) but avoids pyrophoric Grignard reagents, making it safer for small-scale laboratory synthesis. Challenges include controlling the reduction state of ruthenium and minimizing side products like polymeric ruthenium cyclopentadienyl complexes.

Modern Synthetic Approaches

Direct Synthesis from Ruthenium Precursors

Recent advances focus on streamlining synthesis using well-defined ruthenium precursors. For example, [RuCl₂(p-cymene)]₂ reacts with cyclopentadiene in the presence of a weak base (e.g., K₂CO₃) under aerobic conditions to yield ruthenocene [3]. This one-pot method eliminates the need for air-sensitive reagents and operates at ambient temperature, achieving 75–85% yields. Key advantages include:

  • Reduced reaction time (4–6 hours vs. 24+ hours for classical methods)
  • Tolerance to trace moisture and oxygen
  • Scalability to multigram quantities

Transmetallation Reactions

Transmetallation strategies have emerged as powerful tools for constructing ruthenocene derivatives. A notable example involves the reaction of ruthenium carbonyl complexes with cyclopentadienyl-transfer agents like Sn(C₅H₅)₂ [4]. The process exploits the differential ligand lability between tin and ruthenium:
Ru₃(CO)₁₂ + 3 Sn(C₅H₅)₂ → 3 Ru(C₅H₅)₂(CO)₂ + 3 Sn(CO)₄

Further decarbonylation at 200°C under vacuum produces pure ruthenocene. This method is particularly valuable for synthesizing electron-deficient derivatives, as the carbonyl ligands stabilize intermediates during transmetallation [4].

Industrial Manufacturing Processes

Scalable Production Methods

Industrial-scale ruthenocene production employs continuous flow reactors to enhance yield and safety. A representative process involves:

  • Precursor Mixing: RuCl₃ and acetylacetone in ethanol (1:3 molar ratio) fed into a tubular reactor at 120°C to produce Ru(acac)₃ [2].
  • Grignard Reaction: Ru(acac)₃ combined with cyclopentadienylmagnesium bromide in a segmented gas-liquid flow reactor (residence time: 30 minutes, 60°C).
  • Product Isolation: Continuous sublimation at 150°C under 0.1 mbar vacuum.

This system achieves >90% conversion with a throughput of 50 kg/day, significantly outperforming batch reactors.

Purification Techniques

Industrial purification leverages ruthenocene’s volatility (sublimation temperature: 150°C at 0.1 mmHg) [1]. Multistage sublimation in temperature-gradient chambers removes metallic residues, while zone refining eliminates organic impurities. Analytical data for purified batches typically show:

Purity MetricSpecification
Ruthenium content32.1 ± 0.3 wt%
Cyclopentadienyl NMRδ 5.45 ppm (singlet)
Melting point195–198°C

Green Chemistry Approaches

Recent efforts focus on sustainable synthesis routes:

  • Solvent-Free Mechanochemistry: Ball-milling RuCl₃ with K(C₅H₅) at 30 Hz for 2 hours yields 55% ruthenocene without solvents [3].
  • Biocatalytic Methods: Ruthenium-reducing enzymes from Geobacter sulfurreducens enable aqueous-phase synthesis at pH 7, though yields remain low (∼20%) [3].
  • Photoredox Catalysis: Visible light-driven reduction of RuCl₃ in the presence of cyclopentadiene (LED irradiation, 450 nm) achieves 40% yield under ambient conditions [4].

These methods reduce energy consumption by 60–80% compared to classical routes, albeit with trade-offs in scalability.

Exact Mass

242.060841 g/mol

Monoisotopic Mass

242.060841 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1287-13-4

Dates

Modify: 2024-04-14

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